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Introduction: Strategic Importance in Synthesis

4'-Chloro-3'-nitroacetophenone (CAS No. 5465-65-6) is a highly functionalized aromatic
ketone that serves as a versatile building block in organic synthesis.[1][2] Its molecular
architecture, featuring a ketone, a nitro group, and a chlorine atom on a benzene ring, offers
multiple reaction sites. This trifecta of functional groups allows for a diverse range of chemical
transformations, making it an invaluable precursor for pharmaceuticals, agrochemicals, and
dyes.[1][2] The interplay between the electron-withdrawing acetyl and nitro groups and the
deactivating but ortho-, para-directing chloro group governs its reactivity, enabling chemists to
construct complex molecular frameworks with high precision.

Physicochemical & Structural Properties

A thorough understanding of a compound's physical properties is the foundation of its
application in research and development. These properties dictate the choice of solvents,
reaction conditions, and purification methods.

Structural and General Data
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The key identifiers and structural information for 4'-Chloro-3'-nitroacetophenone are
summarized below.

Property Value Source(s)

1-(4-chloro-3-
IUPAC Name _ [3]
nitrophenyl)ethanone

4-Acetyl-1-chloro-2-
Synonyms nitrobenzene, 2-Chloro-5- [3]

acetylnitrobenzene

CAS Number 5465-65-6 [4]

Molecular Formula CsHesCINO3 [4]

Molecular Weight 199.59 g/mol [4]
Tan or light yellow crystalline

Appearance [11[5]
powder

Melting Point 99-101 °C [4]

Soluble in organic solvents like
- ethanol, methanol, and
Solubility _ _ _ [6]
acetone; sparingly soluble in

water.

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of 4'-Chloro-3'-
nitroacetophenone.

« Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule's
functional groups. Key absorptions include a strong, sharp peak for the carbonyl (C=0)
stretch, typically around 1680-1700 cm~1.[7] Two prominent peaks corresponding to the nitro
(NO2) group are also present: an asymmetric stretch around 1520-1560 cm~! and a
symmetric stretch near 1345-1385 cm~*. Aromatic C-H and C=C stretching vibrations will
also be visible.[8]
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is characterized by signals in the aromatic region and
a singlet for the acetyl methyl protons. The acetyl (COCHs) protons appear as a singlet
around o 2.6-2.7 ppm. The three aromatic protons will appear downfield (6 7.5-8.5 ppm)
due to the deshielding effects of the electron-withdrawing acetyl and nitro groups.[5][9]
The proton ortho to the nitro group is expected to be the most deshielded.

o 13C NMR: The carbon spectrum will show a signal for the carbonyl carbon around & 196-
197 ppm, and a signal for the methyl carbon around & 27 ppm.[5][10] The aromatic
carbons will resonate in the & 120-150 ppm range, with their exact shifts influenced by the
attached substituents.

Synthesis Protocol: Electrophilic Aromatic
Substitution

The most direct and common method for preparing 4'-Chloro-3'-nitroacetophenone is
through the electrophilic nitration of its precursor, 4'-chloroacetophenone. The acetyl group is a
meta-director, while the chloro group is an ortho-, para-director. Since the acetyl group is a
moderately deactivating group and the chloro group is a weakly deactivating group, the
directing effects compete. However, the position ortho to the chlorine and meta to the acetyl
group is sterically unhindered and electronically favored, leading to the desired product.

Workflow for Synthesis
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Preparation

Nitrating Mixture 4'-Chloroacetophenone
(HNOs + H2S04) in H2SO04

Add dropyise,
aintain temp < 5°C

Charge

3

Redction

v

Reaction Vessel
(Cool to 0-5 °C)

Pour mixture

Workup & Purification

[Quench on Ice—WateD
Filter Precipitate

(Wash with Water]
Recrystallize
(e.g., from Ethanol)
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. i Reducing Agent
G Chloro-3 nltroacetophenona ( (e.g., SNCL/HCI or H2/Pd/C) )

Reductio

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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